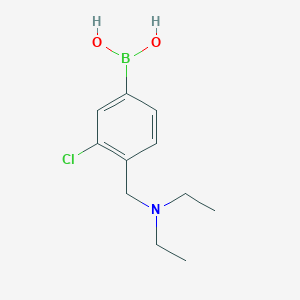

Ácido 2-fluoro-3-(metilsulfanil)fenilborónico

Descripción general

Descripción

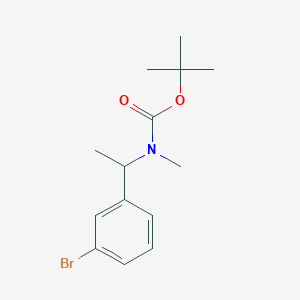

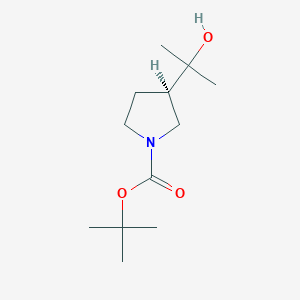

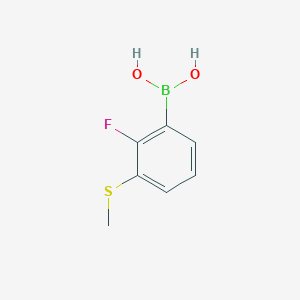

“2-Fluoro-3-(methylsulfanyl)phenylboronic acid” is a chemical compound with the CAS Number: 1451392-57-6 . It has a molecular weight of 186.01 . The compound is solid in its physical form .

Molecular Structure Analysis

The InChI code for “2-Fluoro-3-(methylsulfanyl)phenylboronic acid” is 1S/C7H8BFO2S/c1-12-6-4-2-3-5 (7 (6)9)8 (10)11/h2-4,10-11H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is solid in its physical form . It should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación

Síntesis orgánica

Ácido 2-fluoro-3-(metilsulfanil)fenilborónico: es un reactivo valioso en la síntesis orgánica, particularmente en las reacciones de acoplamiento cruzado de Suzuki-Miyaura . Esta reacción es fundamental para formar enlaces carbono-carbono, un paso esencial en la síntesis de moléculas orgánicas complejas. El grupo ácido borónico del compuesto reacciona con varios haluros o pseudohaluros bajo catálisis de paladio, proporcionando una vía hacia diversos compuestos aromáticos.

Química medicinal

En química medicinal, este compuesto sirve como bloque de construcción para el desarrollo de inhibidores enzimáticos . Su capacidad para interactuar con moléculas biológicamente relevantes lo convierte en un candidato para crear nuevos medicamentos, especialmente aquellos que se dirigen a enzimas que están implicadas en procesos de enfermedades.

Ciencia de los materiales

This compound: contribuye a la ciencia de los materiales al ayudar en la síntesis de materiales electrónicos orgánicos . Los ácidos borónicos se pueden utilizar para modificar las propiedades electrónicas de los semiconductores orgánicos, que son cruciales para los diodos emisores de luz orgánicos (OLED) y las células fotovoltaicas orgánicas.

Investigación agrícola

Si bien no se citan aplicaciones específicas en agricultura, los ácidos borónicos, en general, se han explorado por su papel en la regulación del crecimiento de las plantas y la resistencia a los patógenos . Sus propiedades químicas les permiten interactuar con varios sistemas biológicos, lo que potencialmente conduce a beneficios agrícolas.

Bioquímica

En bioquímica, se sabe que los ácidos borónicos se unen a los sacáridos, lo cual es útil para estudiar los procesos biológicos mediados por carbohidratos . El ácido 2-fluoro-3-(metilsulfanil)fenilborónico podría usarse para investigar patrones de glicosilación en proteínas o para el desarrollo de sensores que detectan moléculas de azúcar.

Aplicaciones ambientales

Se están estudiando los ácidos borónicos por su posible uso en la monitoreo y remediación ambiental . Pueden formar complejos con varios contaminantes ambientales, ayudando en su detección y posible eliminación de los ecosistemas.

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that the compound can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305, P351, and P338 .

Mecanismo De Acción

Target of Action

Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups in these targets .

Mode of Action

Boronic acids are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, forming a new carbon-carbon bond with an electrophilic organic group .

Biochemical Pathways

The compound’s potential role in suzuki-miyaura cross-coupling reactions suggests it may influence pathways involving the synthesis of complex organic molecules .

Result of Action

As a boronic acid, it may have the potential to modulate the activity of target proteins or enzymes by forming reversible covalent bonds with them .

Action Environment

The action of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid can be influenced by various environmental factors. For instance, the compound’s stability and reactivity can be affected by factors such as temperature and pH . Additionally, the presence of other reactive species in the environment can also influence the compound’s efficacy .

Análisis Bioquímico

Biochemical Properties

2-Fluoro-3-(methylsulfanyl)phenylboronic acid plays a significant role in biochemical reactions, particularly in the formation of boronic esters. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to inhibit the activity of certain enzymes by forming reversible covalent bonds with their active sites. The interaction with enzymes such as proteases and kinases can modulate their activity, leading to changes in cellular processes. Additionally, 2-Fluoro-3-(methylsulfanyl)phenylboronic acid can bind to proteins, altering their conformation and function .

Cellular Effects

The effects of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, 2-Fluoro-3-(methylsulfanyl)phenylboronic acid can affect gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional landscape of the cell .

Molecular Mechanism

The molecular mechanism of action of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, it can inhibit enzymes by forming covalent bonds with their active sites, thereby blocking substrate access. Additionally, 2-Fluoro-3-(methylsulfanyl)phenylboronic acid can activate certain enzymes by inducing conformational changes that enhance their catalytic activity. These interactions can lead to downstream effects on cellular processes and gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Fluoro-3-(methylsulfanyl)phenylboronic acid is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular processes, including alterations in cell signaling and gene expression .

Dosage Effects in Animal Models

The effects of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic effects without adverse outcomes. It is crucial to determine the optimal dosage to balance efficacy and safety in animal studies .

Metabolic Pathways

2-Fluoro-3-(methylsulfanyl)phenylboronic acid is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. This compound can affect metabolic flux and alter metabolite levels, leading to changes in cellular metabolism. For example, it can inhibit or activate enzymes involved in metabolic pathways, resulting in shifts in the production and utilization of key metabolites .

Transport and Distribution

The transport and distribution of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid in therapeutic applications .

Subcellular Localization

The subcellular localization of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid plays a crucial role in its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The subcellular distribution of 2-Fluoro-3-(methylsulfanyl)phenylboronic acid can determine its interactions with biomolecules and its overall impact on cell function .

Propiedades

IUPAC Name |

(2-fluoro-3-methylsulfanylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BFO2S/c1-12-6-4-2-3-5(7(6)9)8(10)11/h2-4,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGZXPXQDVMBXPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)SC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.